molecular formula C17H18Br2N2 B5200163 N-[(3-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide

N-[(3-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide

Cat. No.: B5200163
M. Wt: 410.1 g/mol
InChI Key: BPJPPMIJCUTFGN-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has a structure that combines a bromophenyl group with an indole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[(3-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(3-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation, using reagents such as bromine or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified indole derivatives with altered functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its antiviral, anticancer, and antimicrobial activities . Additionally, it is used in the development of new drugs and as a tool for understanding biological processes at the molecular level. In the industry, it finds applications in the production of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2.BrH/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17;/h1-7,10,12,19-20H,8-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJPPMIJCUTFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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